2,3,6-Tribromo-1-methyl-indole 2,3,6-Tribromo-1-methyl-indole
Brand Name: Vulcanchem
CAS No.: 70063-24-0
VCID: VC19372924
InChI: InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3
SMILES:
Molecular Formula: C9H6Br3N
Molecular Weight: 367.86 g/mol

2,3,6-Tribromo-1-methyl-indole

CAS No.: 70063-24-0

Cat. No.: VC19372924

Molecular Formula: C9H6Br3N

Molecular Weight: 367.86 g/mol

* For research use only. Not for human or veterinary use.

2,3,6-Tribromo-1-methyl-indole - 70063-24-0

Specification

CAS No. 70063-24-0
Molecular Formula C9H6Br3N
Molecular Weight 367.86 g/mol
IUPAC Name 2,3,6-tribromo-1-methylindole
Standard InChI InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3
Standard InChI Key VNXWBQUYRZQEEF-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)Br)C(=C1Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,3,6-Tribromo-1-methyl-indole features a bicyclic indole scaffold substituted with bromine atoms at positions 2, 3, and 6, and a methyl group at position 1. The bromine atoms introduce significant steric bulk and electron-withdrawing effects, altering the indole ring’s electronic distribution. The methyl group at position 1 enhances stability by reducing nitrogen lone pair delocalization.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number70063-25-1
Molecular FormulaC₉H₆Br₃N
Molecular Weight367.863 g/mol
Density2.18 g/cm³
Boiling Point411.4°C at 760 mmHg
Flash Point202.6°C
Refractive Index1.705

These properties are critical for predicting solubility, reactivity, and suitability in synthetic applications .

Synthesis and Manufacturing

Bromination of 1-Methylindole

The most common synthesis involves sequential bromination of 1-methylindole. Using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective substitution. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking positions 2, 3, and 6 due to the directing effects of the methyl group .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable functionalization of 2,3,6-tribromo-1-methyl-indole. For example, Suzuki-Miyaura reactions with arylboronic acids yield 2-aryl derivatives with >80% regioselectivity . This method is pivotal for synthesizing pharmacologically active indole analogs.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C, 12 hours

Chemical Reactivity

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at position 3 due to bromine’s meta-directing effects. Reactions with nitrating agents (HNO₃/H₂SO₄) or acyl chlorides yield nitro- or acyl-substituted derivatives, respectively .

Nucleophilic Addition

Bromine’s electron-withdrawing nature activates the ring for nucleophilic attacks. Grignard reagents (e.g., CH₃MgBr) add to position 2, forming alkylated indoles. This reactivity is exploited in synthesizing complex heterocycles .

Applications in Pharmaceutical Research

Antimicrobial Activity

2,3,6-Tribromo-1-methyl-indole derivatives exhibit broad-spectrum antimicrobial properties. For instance, triazole-linked analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The bromine atoms enhance membrane permeability, disrupting bacterial cell walls.

Anti-Urease Activity

Derivatives inhibit Helicobacter pylori urease (IC₅₀ = 4.2 µM), offering potential for treating gastric ulcers . The mechanism involves coordination of bromine to the enzyme’s active-site nickel ions.

Industrial and Synthetic Applications

Heterocycle Synthesis

The compound serves as a precursor for fused indole heterocycles. For example, Pd-catalyzed cyclization with ketones yields tetracyclic indoles used in materials science .

Fine Chemical Intermediates

Pharmaceutical industries utilize 2,3,6-tribromo-1-methyl-indole to synthesize anticoagulants and kinase inhibitors. Its bromine atoms facilitate late-stage functionalization via cross-coupling .

Challenges and Future Directions

Synthetic Optimization

Current yields for cross-coupling reactions rarely exceed 50% . Future work should explore ligand design (e.g., XPhos) and solvent engineering to improve efficiency.

Toxicity Profiling

While bioactive, brominated indoles may exhibit hepatotoxicity. Structure-activity relationship (SAR) studies are needed to mitigate off-target effects.

Green Chemistry Approaches

Developing solvent-free bromination or catalytic recycling systems could enhance sustainability. Microwave-assisted synthesis may reduce reaction times from hours to minutes .

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